molecular formula C15H13Cl2NO3 B5551171 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Cat. No.: B5551171
M. Wt: 326.2 g/mol
InChI Key: IAVVHZPIVCCHRZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO3. This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-chlorobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,5-dimethoxyphenyl)benzamide
  • 4-chloro-N-(2,5-dimethoxyphenyl)benzamide
  • 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-8-12(14(21-2)7-11(13)17)18-15(19)9-5-3-4-6-10(9)16/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVHZPIVCCHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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